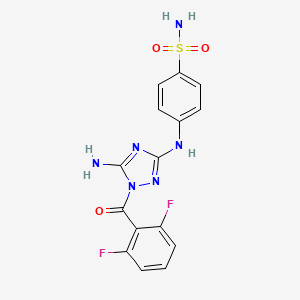
API-1
描述
API-1,也称为 NSC-177223,是一种有效的蛋白激酶 B (PKB) 抑制剂,也称为 Akt。该化合物以其能够与 Akt 的磷脂酰肌醇结合域 (PH) 结合而闻名,从而抑制其膜易位并降低其磷酸化水平。this compound 对蛋白激酶 B 具有选择性,不会抑制蛋白激酶 C (PKC) 和蛋白激酶 A (PKA) 的激活。 它还被认为通过与肿瘤坏死因子相关凋亡诱导配体 (TRAIL) 协同作用而诱导凋亡 .
科学研究应用
API-1 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究蛋白激酶 B 的抑制及其对各种生化途径的影响。
生物学: 在细胞生物学研究中用于研究蛋白激酶 B 在细胞信号转导、生长和凋亡中的作用。
医学: 由于其能够诱导癌细胞凋亡,因此被探索作为治疗癌症的潜在治疗剂。
作用机制
API-1 通过与蛋白激酶 B 的磷脂酰肌醇结合域结合而发挥作用,从而抑制其膜易位。这种抑制降低了蛋白激酶 B 的磷酸化水平,导致其活性下调。该化合物还通过与肿瘤坏死因子相关凋亡诱导配体协同作用而诱导凋亡,从而激活细胞中的凋亡途径。 所涉及的分子靶标和途径包括蛋白激酶 B 信号传导的抑制和凋亡途径的激活 .
生化分析
Biochemical Properties
4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide interacts with the Akt protein, a key player in cell survival and growth pathways . By binding to Akt, it prevents Akt’s translocation to the cell membrane, thereby inhibiting its activation . This interaction is crucial in regulating cell proliferation and survival, particularly in cancer cells .
Cellular Effects
The compound effectively induces apoptosis in various cancer cell lines, including activation of caspase-8 and caspase-9 . It reduces cell proliferation and induces apoptosis, and at a dose of 10 mg/kg per day, decreases tumor growth in a mouse xenograft model . It also reduces the levels of cellular FLICE-inhibitory protein (c-FLIP), an important regulator of apoptosis .
Molecular Mechanism
4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide exerts its effects at the molecular level by binding to Akt and blocking its translocation to the cell membrane . This prevents the activation of Akt, leading to reduced cell proliferation and increased apoptosis . The compound also facilitates the ubiquitination and proteasome-mediated degradation of c-FLIP .
Temporal Effects in Laboratory Settings
Its effects on cell proliferation and apoptosis suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the compound reduces tumor growth at a dose of 10 mg/kg per day
准备方法
合成路线和反应条件
API-1 的合成涉及多个步骤,从市售原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂和催化剂来促进反应。 最终产物采用色谱技术纯化,以达到高纯度 .
工业生产方法
在工业环境中,this compound 的生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率并减少杂质。使用自动化反应器和连续流动系统可以提高生产过程的效率。 质量控制措施,包括高效液相色谱 (HPLC) 和质谱,用于确保最终产品的稳定性和纯度 .
化学反应分析
反应类型
API-1 经历了各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以将 this compound 转化为还原形式。
取代: this compound 可以发生取代反应,其中官能团被其他基团取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生具有额外含氧官能团的氧化衍生物,而还原可能产生更简单的化合物还原形式 .
相似化合物的比较
类似化合物
LY294002: 另一种蛋白激酶 B 抑制剂,但它也抑制磷脂酰肌醇 3 激酶 (PI3K)。
沃替西尼: PI3K 的有效抑制剂,间接影响蛋白激酶 B 的活性。
MK-2206: 一种选择性蛋白激酶 B 抑制剂,其作用机制不同于 API-1。
This compound 的独特性
This compound 的独特性在于它选择性地抑制蛋白激酶 B,而不影响蛋白激酶 C 和蛋白激酶 A。 这种选择性使其成为研究蛋白激酶 B 特异性途径和开发具有最小脱靶效应的靶向疗法的宝贵工具 .
属性
IUPAC Name |
4-amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWHPXCWJLQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306513 | |
| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36707-00-3 | |
| Record name | NSC177223 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of API-1?
A1: this compound is a novel small-molecule inhibitor of Akt (Protein Kinase B). [] It binds to the pleckstrin homology (PH) domain of Akt. []
Q2: How does this compound binding to Akt affect its activity?
A2: this compound prevents Akt membrane translocation, which is essential for its activation. [, ] This effectively inhibits the kinase activities of all three Akt isoforms (AKT1, AKT2, and AKT3). []
Q3: Does this compound inhibit upstream activators of Akt, like PI3K?
A3: No, this compound specifically targets Akt and does not affect the activities of PI3K, PDK1, or mTORC2, which are involved in Akt activation. []
Q4: Does this compound affect constitutively active forms of Akt, like the AKT1-E17K mutant?
A4: Yes, this compound inhibits the kinase activity and phosphorylation of both naturally occurring and constitutively active Akt mutants, including AKT1-E17K. []
Q5: How does this compound affect c-FLIP levels?
A6: this compound promotes c-FLIP ubiquitination and proteasome-mediated degradation, leading to a reduction in c-FLIP levels. []
Q6: Does this compound impact TRAIL-induced apoptosis?
A7: Yes, this compound synergizes with TRAIL to enhance apoptosis, likely by reducing c-FLIP levels, which normally inhibit TRAIL-induced apoptosis. []
Q7: What is the molecular formula and weight of this compound?
A7: This information is not provided in the provided abstracts.
Q8: Is there any spectroscopic data available for this compound?
A8: The provided abstracts do not offer details on spectroscopic data.
Q9: Is there information on material compatibility, stability, catalytic properties, computational modeling, or SAR for this compound in the provided research?
A9: The provided abstracts primarily focus on this compound's biological activity and mechanism of action. They do not provide information regarding its material compatibility, stability under various conditions, catalytic properties, computational modeling, or specific structure-activity relationships.
Q10: What are the in vitro effects of this compound on cancer cells?
A12: this compound demonstrates promising preclinical antitumor activity. [, ] It induces cell growth arrest and apoptosis selectively in cancer cells with constitutively activated Akt. []
Q11: Has this compound shown efficacy in in vivo cancer models?
A13: Yes, this compound inhibits tumor growth in nude mice bearing human cancer cells with elevated Akt activity, but not in those with normal Akt levels. [] The liposomal formulation (API-LP) showed enhanced tumor inhibition in xenograft mice compared to free this compound. []
Q12: What is the mechanism behind API-LP's enhanced anti-HCC activity?
A14: API-LP effectively delivers this compound to HCC cells, inhibiting Pin1 activity and ultimately upregulating miRNA biogenesis, which contributes to its antitumor effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



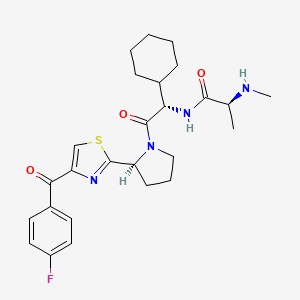

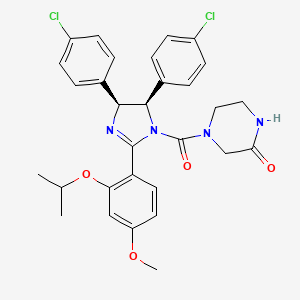
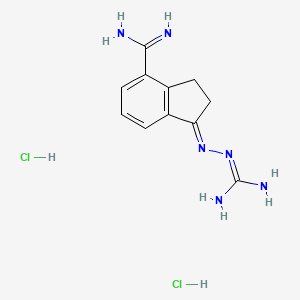

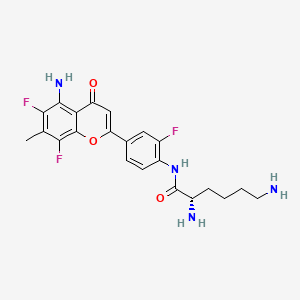


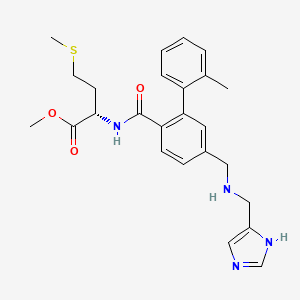
![N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B1683901.png)
